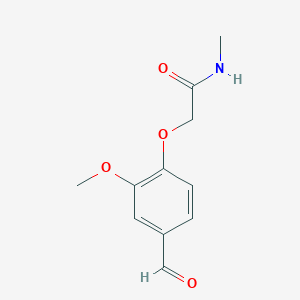
2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide” is a chemical compound with the empirical formula C17H17NO5 . It has a molecular weight of 315.32 . This compound is typically found in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(COC1=C(OC)C=C(C=O)C=C1)NC2=CC=C(OC)C=C2 . This provides a text-based representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 315.32 .科学研究应用
FMMA has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has also been used to study the effects of drugs on the human body, as well as to investigate the role of enzymes in biochemical processes. Additionally, FMMA has been used in studies of DNA replication and gene expression, as well as in the development of new drugs.
作用机制
FMMA binds to specific proteins in the body, including enzymes, receptors, and other proteins involved in biochemical processes. The binding of FMMA to these proteins triggers a cascade of biochemical reactions, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
FMMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, FMMA has been shown to affect the activity of neurotransmitters, such as serotonin and dopamine, which can lead to changes in mood and behavior. It has also been shown to affect the activity of hormones, such as cortisol, which can result in changes in the body’s stress response.
实验室实验的优点和局限性
FMMA is a relatively simple compound to synthesize, and its biochemical and physiological effects can be easily studied in the laboratory. Additionally, FMMA is relatively inexpensive and can be easily obtained from chemical suppliers. However, FMMA is not suitable for use in humans, due to its potential toxicity.
未来方向
Future research on FMMA could focus on its potential applications in drug development, as well as its potential therapeutic uses. Additionally, further research could be conducted to investigate the biochemical and physiological effects of FMMA, as well as its mechanism of action. Finally, research could be conducted to explore the potential toxicity of FMMA, as well as its potential interactions with other drugs.
合成方法
FMMA can be synthesized from 4-formyl-2-methoxyphenol and N-methylacetamide. The reaction involves the formation of a Schiff base between the two compounds, followed by a condensation reaction to form the desired product. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is typically carried out at room temperature. The reaction is generally considered to be simple and straightforward, and can be completed in a few hours.
安全和危害
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation .
属性
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-11(14)7-16-9-4-3-8(6-13)5-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUWBZLDDHWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2948091.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)
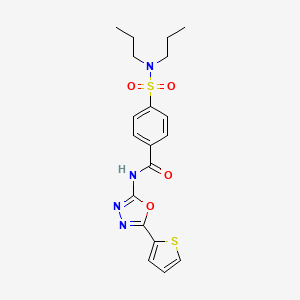
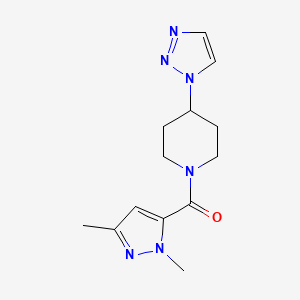
![N-isobutyl-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948095.png)
![N-[4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2948096.png)
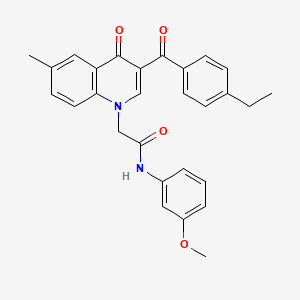
![N-(benzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2948101.png)
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2948103.png)
![5-{[3-(trifluoromethyl)phenyl]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2948106.png)
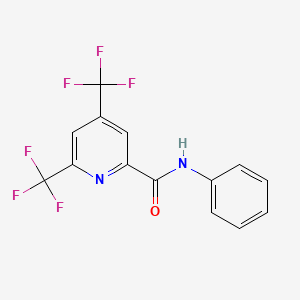
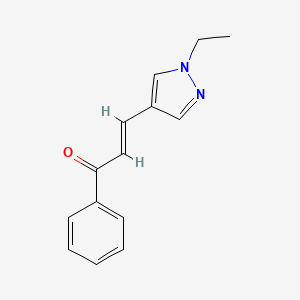
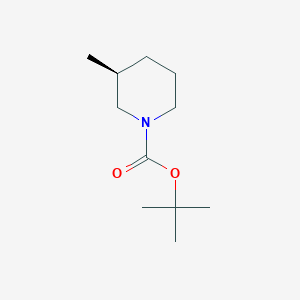
![3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948114.png)